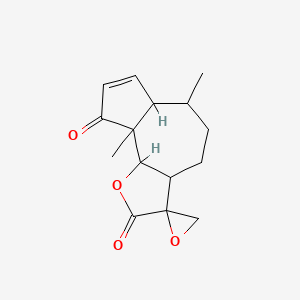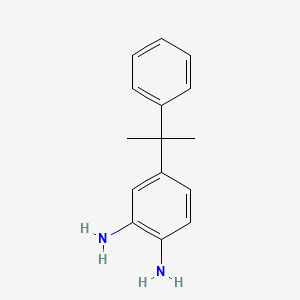
Methyl 1-(benzenesulfonyl)-2-ethenylcycloheptane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(benzenesulfonyl)-2-ethenylcycloheptane-1-carboxylate is an organic compound that features a cycloheptane ring substituted with a benzenesulfonyl group, an ethenyl group, and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(benzenesulfonyl)-2-ethenylcycloheptane-1-carboxylate typically involves multiple steps:
Formation of Benzenesulfonyl Chloride: This can be achieved by reacting sodium benzenesulfonate with phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) under controlled heating conditions.
Cycloheptane Derivative Formation: The cycloheptane ring is functionalized with the necessary substituents through a series of reactions, including halogenation and subsequent substitution reactions.
Ethenyl Group Introduction: The ethenyl group can be introduced via a Wittig reaction or similar olefination methods.
Esterification: The final step involves esterification to form the carboxylate ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(benzenesulfonyl)-2-ethenylcycloheptane-1-carboxylate can undergo various chemical reactions:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The benzenesulfonyl group can be reduced to a benzyl group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Mild oxidants like iodosobenzene (PhIO) or stronger oxidants like potassium persulfate (K₂S₂O₈).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Benzyl derivatives.
Substitution: Various substituted cycloheptane derivatives.
Aplicaciones Científicas De Investigación
Methyl 1-(benzenesulfonyl)-2-ethenylcycloheptane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 1-(benzenesulfonyl)-2-ethenylcycloheptane-1-carboxylate exerts its effects involves interactions with various molecular targets:
Molecular Targets: The benzenesulfonyl group can interact with nucleophilic sites in enzymes or receptors.
Pathways Involved: The compound may participate in pathways involving electrophilic aromatic substitution or nucleophilic addition reactions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1-(benzenesulfonyl)-2-ethenylcyclohexane-1-carboxylate: Similar structure but with a cyclohexane ring.
Methyl 1-(benzenesulfonyl)-2-ethenylcyclopentane-1-carboxylate: Similar structure but with a cyclopentane ring.
Uniqueness
Methyl 1-(benzenesulfonyl)-2-ethenylcycloheptane-1-carboxylate is unique due to its seven-membered ring, which imparts different steric and electronic properties compared to its six- and five-membered ring analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Propiedades
Número CAS |
70255-46-8 |
|---|---|
Fórmula molecular |
C17H22O4S |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
methyl 1-(benzenesulfonyl)-2-ethenylcycloheptane-1-carboxylate |
InChI |
InChI=1S/C17H22O4S/c1-3-14-10-6-5-9-13-17(14,16(18)21-2)22(19,20)15-11-7-4-8-12-15/h3-4,7-8,11-12,14H,1,5-6,9-10,13H2,2H3 |
Clave InChI |
BTVOIZNKXWSXNJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CCCCCC1C=C)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


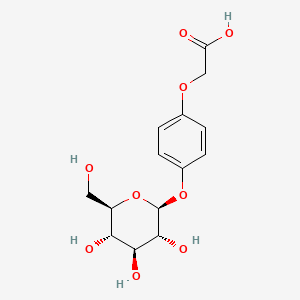
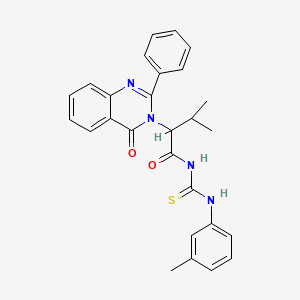
![Benzoic acid, 3-[[(propylamino)carbonyl]oxy]-](/img/structure/B14473837.png)
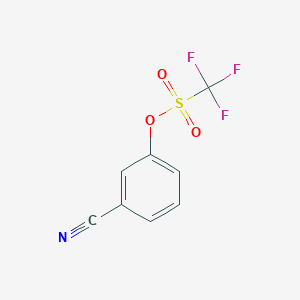
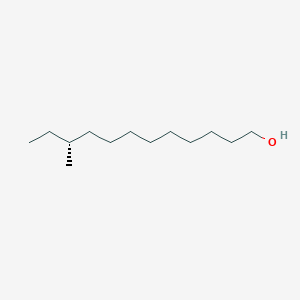
![5-(Propan-2-ylidene)bicyclo[2.1.0]pentane](/img/structure/B14473854.png)
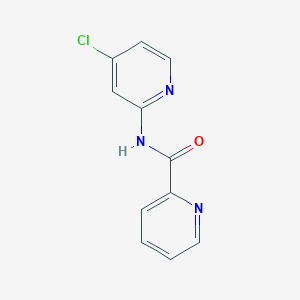

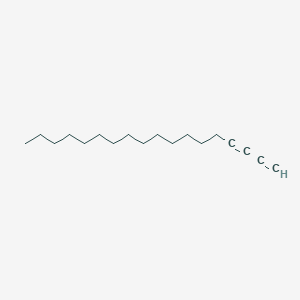
![2-[(3,5-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14473882.png)
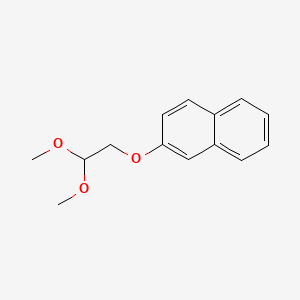
![4-Bromobicyclo[3.2.1]oct-2-ene](/img/structure/B14473890.png)
